

In-Depth Technical Guide: 2-Nitro-4-(trifluoromethylsulfonyl)aniline

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Compound of Interest

Compound Name:	2-Nitro-4-(trifluoromethylsulfonyl)aniline
Cat. No.:	B1307868

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Nitro-4-(trifluoromethylsulfonyl)aniline**, a key chemical intermediate. It covers its fundamental properties, a detailed synthesis protocol, and its potential applications in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical Identity and Properties

2-Nitro-4-(trifluoromethylsulfonyl)aniline is an aromatic compound characterized by the presence of an aniline group, a nitro group, and a trifluoromethylsulfonyl (triflyl) group. The electron-withdrawing nature of the nitro and triflyl groups significantly influences the chemical properties and reactivity of the aniline ring.

IUPAC Name

The accepted International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **2-Nitro-4-(trifluoromethylsulfonyl)aniline**.

Physicochemical Data

The key quantitative data for **2-Nitro-4-(trifluoromethylsulfonyl)aniline** are summarized in the table below for easy reference and comparison.

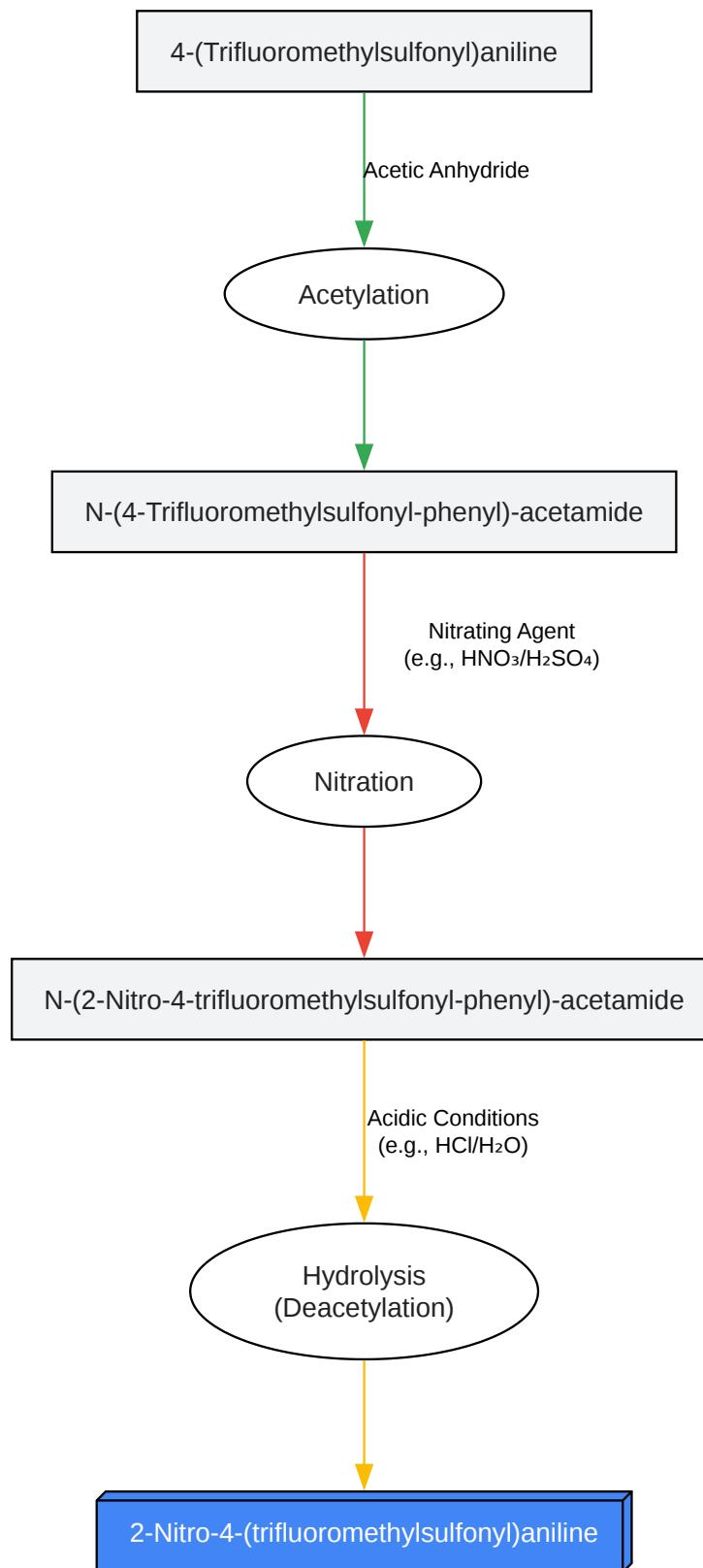
Property	Value	Reference(s)
CAS Number	400-23-7	[1]
Molecular Formula	C ₇ H ₅ F ₃ N ₂ O ₄ S	[1]
Molecular Weight	270.19 g/mol	[1]
Melting Point	129-130 °C	[1]
Boiling Point	395.0 ± 42.0 °C (Predicted)	[1]
EINECS Number	225-202-8	[1]

Synthesis and Experimental Protocols

The synthesis of **2-Nitro-4-(trifluoromethylsulfonyl)aniline** is a multi-step process that involves the strategic introduction of the nitro group onto a substituted aniline precursor. The amino group's directing effect is managed through a protection-deprotection strategy to ensure the desired regioselectivity.

Synthetic Pathway Overview

The synthesis proceeds through a three-step pathway starting from 4-(Trifluoromethylsulfonyl)aniline. The amino group is first protected via acetylation. The protected intermediate then undergoes electrophilic aromatic substitution (nitration) ortho to the activating acetylaminio group. Finally, the protecting group is removed through hydrolysis to yield the target compound.

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Caption: Synthetic workflow for **2-Nitro-4-(trifluoromethylsulfonyl)aniline**.

Detailed Experimental Protocols

The following protocols are based on established synthetic transformations for aniline derivatives.

Step 1: Acetylation of 4-(Trifluoromethylsulfonyl)aniline

- Objective: To protect the amino group of the starting material to control the regioselectivity of the subsequent nitration step.
- Procedure:
 - Dissolve 4-(Trifluoromethylsulfonyl)aniline in a suitable solvent such as glacial acetic acid.
 - Add acetic anhydride to the solution, typically in a slight molar excess.
 - Heat the reaction mixture gently or stir at room temperature until the reaction is complete (monitor by TLC).
 - Pour the reaction mixture into cold water to precipitate the acetylated product, N-(4-trifluoromethylsulfonyl-phenyl)-acetamide.
 - Collect the solid product by filtration, wash with water, and dry.

Step 2: Nitration of N-(4-Trifluoromethylsulfonyl-phenyl)-acetamide

- Objective: To introduce a nitro group at the ortho-position to the acetyl amino group.
- Procedure:
 - Carefully dissolve the dried N-(4-trifluoromethylsulfonyl-phenyl)-acetamide in concentrated sulfuric acid, maintaining a low temperature (e.g., 0-5 °C) using an ice bath.
 - Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
 - Add the nitrating mixture dropwise to the solution from the previous step, ensuring the temperature does not rise significantly.

- After the addition is complete, allow the mixture to stir at a low temperature for a specified period.
- Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(2-nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide.
- Filter the product, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Hydrolysis of N-(2-Nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide

- Objective: To deprotect the amino group to yield the final product.
- Procedure:
 - Suspend the N-(2-nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide (e.g., 600 mg) in a mixture of concentrated hydrochloric acid (e.g., 15 mL) and water (e.g., 5 mL).[1]
 - Heat the mixture to reflux for approximately 40 minutes.[1]
 - Cool the reaction mixture to room temperature.[1]
 - Collect the resulting precipitate, which is the final product, **2-Nitro-4-(trifluoromethylsulfonyl)aniline**, by filtration.[1]
 - Wash the product with water and dry. Further purification can be achieved by recrystallization if necessary.

Applications in Research and Drug Development

While specific biological activities for **2-Nitro-4-(trifluoromethylsulfonyl)aniline** are not extensively documented, its structural motifs are of significant interest in medicinal chemistry and materials science. It serves as a valuable building block for the synthesis of more complex molecules.

Role of Key Functional Groups

- Trifluoromethyl and Sulfonyl Groups: The trifluoromethyl group (-CF₃) and the related trifluoromethylsulfonyl group (-SO₂CF₃) are crucial in modern drug design.[2] They can

enhance a molecule's lipophilicity, which may improve its ability to cross biological membranes, and can increase metabolic stability, potentially leading to a longer half-life for drug candidates.[1] The strong electron-withdrawing nature of these groups can also modulate the electronic properties of a molecule, influencing its binding affinity to biological targets.[1][3]

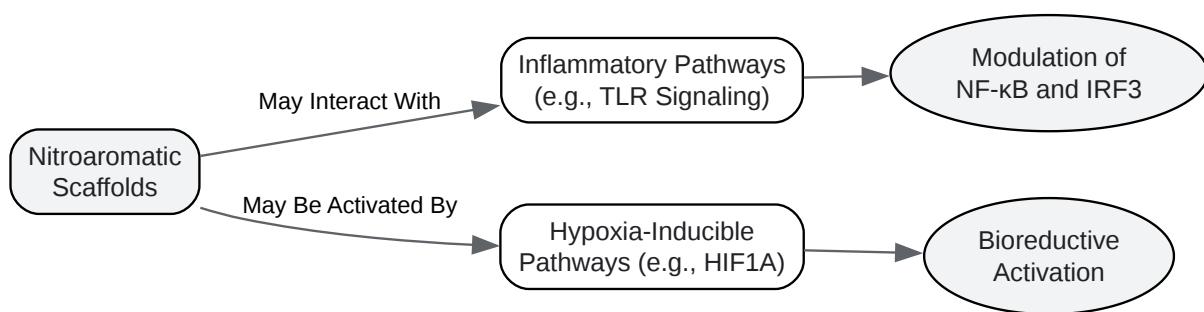
- **Nitroaromatic Compounds:** The nitro group is a key component in numerous biologically active compounds with applications as antibacterial, antiviral, and anticancer agents.[4][5] Certain nitro-containing compounds, particularly nitroimidazoles, can function as hypoxia-activated prodrugs, making them valuable for targeting the low-oxygen environments found in solid tumors.[6]
- **Aniline Core:** The aniline scaffold is a fundamental building block in organic synthesis, providing a versatile platform for creating a wide range of pharmaceuticals, agrochemicals, and dyes.[7][8]

Potential as a Synthetic Intermediate

Given its functional groups, **2-Nitro-4-(trifluoromethylsulfonyl)aniline** is a promising intermediate for creating novel compounds. The amino group can be readily diazotized and substituted, while the nitro group can be reduced to an amine, providing two distinct points for further chemical modification. This makes the compound a versatile precursor for generating libraries of new chemical entities for screening in drug discovery and materials science programs.[7][8]

Signaling Pathway Interactions (Hypothetical)

There is no direct evidence linking **2-Nitro-4-(trifluoromethylsulfonyl)aniline** to specific signaling pathways. However, based on related structures, some logical relationships and potential areas of investigation can be proposed. For instance, some nitro-containing compounds have been shown to modulate inflammatory pathways, such as those involving Toll-like receptors (TLRs).[9][10]



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Caption: Potential biological interactions of related nitroaromatic scaffolds.

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